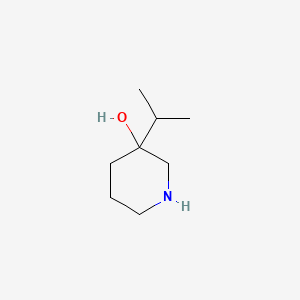

3-Isopropylpiperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isopropylpiperidin-3-ol is a chemical compound with the molecular formula C8H17NO . It is used in the field of pharmaceutical testing .

Synthesis Analysis

Piperidines, which include 3-Isopropylpiperidin-3-ol, are important synthetic fragments for designing drugs . The synthesis of piperidines has been a focus of modern organic chemistry, with numerous methods being developed .Molecular Structure Analysis

The molecular structure of 3-Isopropylpiperidin-3-ol consists of a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains an isopropyl group and a hydroxyl group .Chemical Reactions Analysis

Piperidines, including 3-Isopropylpiperidin-3-ol, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry .Aplicaciones Científicas De Investigación

Applications in Pharmacology and Chemistry

Drug Design and Obesity Treatment : Research on histamine-3 receptor inverse agonists for obesity treatment identifies compounds with structural similarities to 3-Isopropylpiperidin-3-ol, demonstrating the potential of piperidine derivatives in therapeutic applications (Pierson et al., 2009).

Antibacterial and Antifungal Activities : A study on piperidin-4-one derivatives highlighted their stereochemical effects on antibacterial and antifungal activities, suggesting the importance of piperidine analogs in developing antimicrobial agents (Venkatesan & Maruthavanan, 2015).

Anticoagulant Properties : The structural modification of compounds for enhancing binding affinity to thrombin for anticoagulant purposes underscores the potential use of piperidine derivatives in medical applications (Belviso et al., 2014).

Cancer Therapeutics : The neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a compound related to piperidine derivatives, in cancer therapy, reveals the diverse applications of these compounds in drug development (Jiang, Lebowitz, & Ghanbari, 2006).

Applications in Material Science and Biochemistry

Polymerization and Catalysis : Terpyridines and their transition metal complexes, which may share functional similarities with piperidine derivatives, have applications in catalysis, indicating the potential of piperidine structures in materials science (Winter, Newkome, & Schubert, 2011).

Microbial Degradation : The discovery of gene clusters responsible for the catabolism of 3-hydroxypyridine showcases the environmental and biochemical significance of pyridine derivatives, suggesting potential biotechnological applications for piperidine analogs (Wang et al., 2020).

Direcciones Futuras

The future directions in the research and application of 3-Isopropylpiperidin-3-ol and other piperidines are likely to focus on their synthesis and applications in the pharmaceutical industry . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Mecanismo De Acción

- Inhibition of Enzymes : 3-Isopropylpiperidin-3-ol may inhibit specific enzymes. For example, piperidine derivatives like dipyridamole inhibit adenosine deaminase and phosphodiesterase. By blocking these enzymes, they prevent the degradation of cyclic AMP (cAMP), an inhibitor of platelet function .

Mode of Action

Propiedades

IUPAC Name |

3-propan-2-ylpiperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)8(10)4-3-5-9-6-8/h7,9-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEXLAUZOSTXSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCNC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732484 |

Source

|

| Record name | 3-(Propan-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylpiperidin-3-ol | |

CAS RN |

1339027-25-6 |

Source

|

| Record name | 3-(Propan-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/no-structure.png)

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B571870.png)

![Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B571873.png)

![Boronic acid, B-[4-(1-naphthalenyl-2-naphthalenylamino)phenyl]-](/img/structure/B571876.png)

![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B571887.png)